

# Preclinical Safety and Toxicology of (R,R)-Glycopyrrolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | (R,R)-Glycopyrrolate |           |
| Cat. No.:            | B1336284             | Get Quote |

Disclaimer: The majority of publicly available preclinical safety and toxicology data for glycopyrrolate pertains to the racemic mixture, which consists of a 1:1 ratio of the (R,S) and (S,R) enantiomers, or a mixture of diastereomers. Data specifically on the **(R,R)**-glycopyrrolate enantiomer is limited. This document summarizes the available information on glycopyrrolate, with the understanding that most findings are based on studies of the racemic mixture. The potential for stereoselective toxicity of the (R,R)-enantiomer cannot be fully elucidated from the current publicly accessible data.

### Introduction

(R,R)-Glycopyrrolate is a quaternary ammonium anticholinergic agent. As a muscarinic receptor antagonist, it competitively inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation.[1] Its primary pharmacological effect is the reduction of secretions, such as in the salivary glands, and the inhibition of smooth muscle contraction.[2][3] Due to its quaternary ammonium structure, glycopyrrolate has limited ability to cross the blood-brain barrier, which is expected to minimize central nervous system side effects.[4] This technical guide provides a comprehensive overview of the preclinical safety and toxicology of glycopyrrolate, with a focus on its (R,R)-enantiomer where information is available.

### **Pharmacokinetics and Metabolism**

Nonclinical pharmacokinetic data for glycopyrrolate are limited.[3] Following oral administration in rats, the time to maximum plasma concentration (Tmax) is approximately 1.0 to 1.5 hours.[3]



The bioavailability of orally administered glycopyrrolate is generally low.[5]

One study on N-substituted soft anticholinergics based on glycopyrrolate investigated the activity of different stereoisomers. In receptor binding assays, the 2R isomers were significantly more active than the 2S isomers.[6] Specifically, for some isomers, the 1'S configuration was consistently more active than the corresponding 1'R configuration.[6] This suggests that the stereochemistry at the chiral centers significantly influences the pharmacokinetic and pharmacodynamic properties of glycopyrrolate derivatives. However, specific pharmacokinetic parameters for **(R,R)-Glycopyrrolate** in preclinical species are not readily available in the public domain.

## **Acute Toxicity**

Acute toxicity studies have demonstrated a low order of toxicity for glycopyrrolate.[7]

Table 1: Acute Toxicity of Glycopyrrolate (Racemic Mixture)

| Species | Route of<br>Administration | LD50            | Reference |
|---------|----------------------------|-----------------|-----------|
| Dog     | Intravenous                | 25 mg/kg        | [7]       |
| Cat     | Intramuscular              | 283 mg/kg       | [7]       |
| Mouse   | Oral                       | 550-900 mg/kg   | [5]       |
| Rat     | Oral                       | 1150-1800 mg/kg | [5]       |
| Rabbit  | Oral                       | 2360 mg/kg      | [5]       |
| Mouse   | Intravenous                | 15-20 mg/kg     | [5]       |
| Rat     | Intravenous                | ~15 mg/kg       | [5]       |
| Rabbit  | Intravenous                | 15-20 mg/kg     | [5]       |
| Rodents | Subcutaneous               | 600-900 mg/kg   | [5]       |

Signs of toxicity in rats after oral administration included tremors, clonic and tonic convulsions, and labored breathing.[5]



### **Experimental Protocols**

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The acute oral toxicity study is typically conducted in accordance with OECD Guideline 423.

- Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females.
- Housing and Feeding: Animals are housed in standard conditions with access to food and water.
- Dosing: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

### **Repeated-Dose Toxicity**

Repeated-dose toxicity studies on glycopyrrolate have been conducted in both rodents and non-rodents.

Table 2: Repeated-Dose Toxicity of Glycopyrrolate (Racemic Mixture)



| Species | Duration | Route of<br>Administr<br>ation | Dose<br>Levels                            | NOAEL             | Key<br>Findings                                                                                          | Referenc<br>e |
|---------|----------|--------------------------------|-------------------------------------------|-------------------|----------------------------------------------------------------------------------------------------------|---------------|
| Mouse   | 13 weeks | Oral<br>(gavage)               | 0, 30, 100,<br>300<br>mg/kg/day           | < 30<br>mg/kg/day | Reduced<br>survival at<br>100 and<br>300<br>mg/kg/day.                                                   | [2]           |
| Rat     | 13 weeks | Oral<br>(gavage)               | 0, 40, 100,<br>300<br>mg/kg/day           | 40<br>mg/kg/day   | Pupil dilation at all doses. No remarkable effects on hematolog y, clinical chemistry, or organ weights. | [2]           |
| Dog     | 4 weeks  | Intravenou<br>s                | 0.4 or 2<br>mg/kg/day<br>(5<br>days/week) | 2<br>mg/kg/day    | No signs of toxicity.                                                                                    | [7]           |
| Dog     | 7 weeks  | Oral                           | 27<br>mg/kg/day                           | 27<br>mg/kg/day   | No signs of toxicity.                                                                                    | [7]           |
| Cat     | 10 weeks | Intramuscu<br>lar              | 0.01, 0.03,<br>0.05<br>mg/kg/day          | -                 | Not<br>specified.                                                                                        | [7]           |
| Rat     | 26 weeks | Inhalation                     | -                                         | Low dose          | Target organs: eyes (lenticular changes), lungs                                                          | [8]           |



|     |          |            | (epithelial hypertroph y), seminal vesicles, and urinary bladder.                    |     |
|-----|----------|------------|--------------------------------------------------------------------------------------|-----|
| Dog | 39 weeks | Inhalation | Target organs: eyes, lacrimal glands, heart, pharynx, and salivary mandibular gland. | [8] |

### **Experimental Protocols**

Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407)

- Test Animals: Typically rats, young and healthy adults.
- Dosing: The test substance is administered orally daily for 28 days. At least three dose levels and a control group are used.
- Observations: Daily clinical observations, weekly measurement of body weight and food consumption.
- Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.
- Necropsy and Histopathology: All animals undergo a full necropsy. Organs and tissues are preserved for histopathological examination.

Repeated Dose 90-day Oral Toxicity Study in Rodents (OECD 408)



This study follows a similar protocol to OECD 407 but with a longer duration of 90 days, providing information on sub-chronic toxicity.

## Genotoxicity

Glycopyrrolate has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or clastogenic potential.[2][8]

Table 3: Genotoxicity of Glycopyrrolate (Racemic Mixture)

| Assay                                        | Test System               | Metabolic<br>Activation | Result   | Reference |
|----------------------------------------------|---------------------------|-------------------------|----------|-----------|
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella<br>typhimurium | With and without<br>S9  | Negative | [2][9]    |
| In Vitro Chromosome Aberration Assay         | Human<br>Lymphocytes      | With and without<br>S9  | Negative | [2][9]    |
| In Vivo<br>Micronucleus<br>Assay             | Rat Bone<br>Marrow        | N/A                     | Negative | [2][9]    |

## **Experimental Protocols**

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)





#### Click to download full resolution via product page

#### **Ames Test Experimental Workflow**

- Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).
- Procedure: The bacterial strains are exposed to the test substance at various concentrations,
   both with and without a metabolic activation system (S9 fraction from rat liver).
- Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosome Aberration Test (OECD 473)





#### Click to download full resolution via product page

#### In Vitro Chromosome Aberration Assay Workflow

- Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.
- Procedure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation. A mitotic inhibitor is added to arrest cells in metaphase.
- Endpoint: Chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-related increase in the number of cells with chromosomal aberrations indicates clastogenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

- Test Animals: Typically mice or rats.
- Procedure: Animals are treated with the test substance, usually on one or more occasions.
   Bone marrow or peripheral blood is collected at appropriate times after the last treatment.
- Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates in vivo clastogenicity or aneugenicity.



## Carcinogenicity

Long-term carcinogenicity studies for orally administered glycopyrrolate were not performed prior to the approval of some formulations, with the requirement to conduct them post-approval. [2] However, a 2-year inhalation carcinogenicity study in Wistar rats and a 26-week inhalation carcinogenicity study in TgRasH2 mice showed no evidence of tumorigenic potential for glycopyrrolate.[8]

Table 4: Carcinogenicity of Glycopyrrolate (Racemic Mixture)

| Species       | Duration | Route of<br>Administration | Results                              | Reference |
|---------------|----------|----------------------------|--------------------------------------|-----------|
| Wistar Rat    | 2 years  | Inhalation                 | No evidence of tumorigenic potential | [8]       |
| TgRasH2 Mouse | 26 weeks | Inhalation                 | No evidence of tumorigenic potential | [8]       |

## Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies for glycopyrrolate have been conducted in rats and rabbits.

Table 5: Reproductive and Developmental Toxicity of Glycopyrrolate (Racemic Mixture)

| Study Type | Species | Route of Administration | Dose Levels | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Fertility and Early Embryonic Development | Rat | Subcutaneous | Up to 1.88 mg/kg/day | Impaired fertility at 1.88 mg/kg/day (decreased corpora lutea, implantation sites, and live fetuses). NOAEL for fertility was 0.63 mg/kg/day. |[8] | | Embryo-Fetal Development | Wistar Rat | Inhalation | Up to 3.83 mg/kg/day | Not teratogenic. |[8] | | Embryo-Fetal Development | New Zealand White Rabbit | Inhalation | Up to 4.4 mg/kg/day | Not teratogenic. |[8] | | Peri- and Postnatal Development | Rat | Subcutaneous | Up to 1.88 mg/kg/day | No effects on peri- and postnatal development. |[8] |



Reproduction studies in rats and rabbits with orally and intramuscularly administered glycopyrrolate, respectively, during organogenesis showed no teratogenic effects at doses many times the maximum recommended human dose.[10] However, diminished rates of conception and survival at weaning were observed in rats in a dose-related manner.[7]

### **Experimental Protocols**

Fertility and Early Embryonic Development to Implantation (ICH S5(R3))

- Test Animals: Sexually mature male and female rats.
- Dosing: Males are dosed for a period prior to mating, during mating, and until termination.
   Females are dosed for a period prior to mating, during mating, and until implantation.
- Endpoints: Mating performance, fertility indices, and early embryonic development are evaluated.

Embryo-Fetal Development (ICH S5(R3))

- Test Animals: Pregnant females of two species (typically a rodent, e.g., rat, and a non-rodent, e.g., rabbit).
- Dosing: The test substance is administered daily during the period of organogenesis.
- Endpoints: Dams are evaluated for clinical signs, body weight, and food consumption. Fetuses are examined for external, visceral, and skeletal malformations.

### **Mechanism of Action and Signaling Pathways**

Glycopyrrolate is a competitive antagonist of muscarinic acetylcholine receptors (M1-M5).[8] Its therapeutic effects are primarily mediated through the blockade of M3 receptors, which are coupled to Gg proteins.





Click to download full resolution via product page

### **Muscarinic M3 Receptor Signaling Pathway**



Activation of the M3 receptor by acetylcholine leads to the activation of the Gq protein. The activated Gαq subunit, in turn, activates phospholipase C (PLC).[11][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²+).[11] The increased intracellular Ca²+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the final cellular response, such as smooth muscle contraction or glandular secretion.[12] (R,R)-Glycopyrrolate, by blocking the initial binding of acetylcholine to the M3 receptor, inhibits this entire signaling cascade.

### Conclusion

The available preclinical data on glycopyrrolate, primarily from studies on the racemic mixture, indicate a low order of acute toxicity and no significant genotoxic or carcinogenic potential. Repeated-dose studies have identified target organs consistent with its anticholinergic activity. Reproductive studies have shown some effects on fertility at high doses but no teratogenic effects. The significant gap in knowledge is the lack of a comprehensive preclinical safety and toxicology profile specifically for the (R,R)-enantiomer. While some studies on related compounds suggest stereospecific activity, further investigation is required to fully characterize the safety profile of (R,R)-Glycopyrrolate and to determine if it differs significantly from the racemic mixture. Researchers and drug development professionals should consider this data gap when evaluating the potential of (R,R)-Glycopyrrolate for clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The In Vitro Mammalian Chromosome Aberration Test | Springer Nature Experiments [experiments.springernature.com]







- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Stereoisomers of N-substituted soft anticholinergics and their zwitterionic metabolite based on glycopyrrolate--syntheses and pharmacological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Reactome | Activation of Gq by Muscarinic Acetylcholine Receptor M3 [reactome.org]
- 12. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Safety and Toxicology of (R,R)-Glycopyrrolate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336284#preclinical-safety-and-toxicology-of-r-r-glycopyrrolate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com